molecular formula C22H22N2O4 B192996 (+/-)-Ambrisentan CAS No. 713516-99-5

(+/-)-Ambrisentan

Cat. No. B192996
M. Wt: 378.4 g/mol
InChI Key: OUJTZYPIHDYQMC-UHFFFAOYSA-N
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Description

Ambrisentan is an orally active selective type A endothelin receptor antagonist used to treat pulmonary arterial hypertension . It is used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs, to improve your ability to exercise and slow down the worsening of your condition .


Synthesis Analysis

A five-step synthetic method of ambrisentan starting from benzophenone was developed . The reaction methods of resolution and substitution were optimized. A stable, facilitating method of detection and efficient resolution reagent, L-phenylglycinamide, was used and helped to obtain highly optical pure intermediates .


Molecular Structure Analysis

The molecular formula of Ambrisentan is C22H22N2O4 . Its molecular weight is 378.43 . Two-dimensional NOE spectroscopy experiments were performed for S-AMB and I1 and pointed out the interactions of the aromatic moiety of the analytes and of SDS aliphatic chain with gammaCyD protons, confirming the existence of gammaCyD mixed complexes .


Chemical Reactions Analysis

Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure . Significant degradation in acidic, basic stress conditions was observed and no degradation was observed in other stress conditions .


Physical And Chemical Properties Analysis

The average molecular weight of Ambrisentan is 378.428 and its monoisotopic weight is 378.157957196 . The chemical formula of Ambrisentan is C22H22N2O4 .

Scientific Research Applications

Application in Pulmonary Arterial Hypertension (PAH)

  • Ambrisentan in PAH Treatment : Ambrisentan, a selective endothelin receptor antagonist, is shown to improve exercise capacity in patients with pulmonary arterial hypertension. It has demonstrated efficacy in increasing the 6-minute walk distance, improving World Health Organization functional class, and reducing B-type natriuretic peptide concentrations. These results indicate its potential in managing PAH effectively (Galiè et al., 2008).

  • Long-term Efficacy in PAH : Extended treatment with ambrisentan has been associated with sustained improvements in exercise capacity for PAH patients, demonstrating its long-term therapeutic value. Additionally, it shows a low risk of clinical worsening and death, highlighting its safety and efficacy in prolonged use (Oudiz et al., 2009).

  • Impact on Hemodynamics and Clinical Outcomes : In patients with portopulmonary hypertension (POPH), ambrisentan has shown significant improvements in pulmonary hemodynamic responses without adverse effects on hepatic function. This suggests its potential as a monotherapy option in POPH treatment (Cartin-Ceba et al., 2011).

Other Applications

  • Ambrisentan in Diverse PAH Populations : Ambrisentan's efficacy and safety were evaluated in a broad range of patients with various pulmonary hypertension etiologies. The study found that it is well-tolerated and provides benefit in PAH patients, though its efficacy in specific non-Group 1 pulmonary hypertension etiologies requires further investigation (Badesch et al., 2009).

  • Solubility and Bioavailability Enhancement : Research focusing on enhancing the solubility and bioavailability of ambrisentan using the solid dispersion technique showed promising results. This approach might offer a better alternative for improving its oral administration effectiveness (Deshmane et al., 2018).

  • Combination Therapy for PAH : Initial combination therapy of ambrisentan with tadalafil in PAH patients resulted in a significantly lower risk of clinical-failure events compared to monotherapy with either drug. This suggests that combination therapy might be more effective in managing PAH (Galiè et al., 2015).

  • Ambrisentan in Hyperoxic Lung Injury : A study on the effects of ambrisentan on neonatal rats with hyperoxic lung injury revealed that while it reduces pulmonary arterial hypertension and right ventricular hypertrophy, it does not stimulate alveolar and vascular development. This indicates a specific therapeutic scope in neonatal chronic lung disease (Wagenaar et al., 2013).

  • Novel Oral Delivery Approach : Ambrisentan-loaded lipid-core nanocapsules were tested for their effect on monocrotaline-induced PAH in rats. The results show that this novel delivery approach could effectively treat PAH, opening avenues for improved drug delivery systems (Zancan et al., 2021).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861453
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(+/-)-Ambrisentan

CAS RN

713516-99-5
Record name Ambrisentan, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBRISENTAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,150
Citations
JE Frampton - American Journal of Cardiovascular Drugs, 2011 - Springer
… first dose of ambrisentan (median 1.4 months); follow-up RHC data were collected at various intervals after the first dose of ambrisentan (median 13.5 months). Ambrisentan produced …
Number of citations: 52 link.springer.com
N Galié, D Badesch, R Oudiz, G Simonneau… - Journal of the American …, 2005 - jacc.org
Objectives : The purpose of this study was to examine the efficacy and safety of four doses of ambrisentan, an oral endothelin type A receptor-selective antagonist, in patients with …
Number of citations: 653 www.jacc.org
JD Croxtall, SJ Keam - Drugs, 2008 - Springer
… Ambrisentan is a selective ET A receptor antagonist. This article provides an overview of the pharmacological profile of ambrisentan, and reviews its clinical efficacy and tolerability in …
Number of citations: 38 link.springer.com
N Galiè, H Olschewski, RJ Oudiz, F Torres, A Frost… - Circulation, 2008 - Am Heart Assoc
… The 6-minute walk distance increased in all ambrisentan groups; mean … mg ambrisentan, respectively, and 32 m (P=0.022) and 59 m (P<0.001) in ARIES-2 for 2.5 and 5 mg ambrisentan…
Number of citations: 221 www.ahajournals.org
RJ Barst - Vascular health and risk management, 2007 - ncbi.nlm.nih.gov
… Ambrisentan was well tolerated with a lower incidence and severity of liver function test … Ambrisentan does not induce or inhibit P450 enzymes; therefore, ambrisentan is unlikely to affect …
Number of citations: 108 www.ncbi.nlm.nih.gov
R Cartin-Ceba, K Swanson, V Iyer, RH Wiesner… - Chest, 2011 - Elsevier
Background Ambrisentan is a selective endothelin-receptor antagonist that is approved by the US Food and Drug Administration for the treatment of pulmonary arterial hypertension. We …
Number of citations: 151 www.sciencedirect.com
RJ Oudiz, N Galiè, H Olschewski, F Torres… - Journal of the American …, 2009 - jacc.org
… This study evaluated the safety and efficacy of ambrisentan for a period of 2 years in … intervals of ambrisentan exposure for patients who initially received ambrisentan or placebo in the …
Number of citations: 320 www.jacc.org
WA Zuckerman, D Leaderer, CA Rowan… - The American journal of …, 2011 - Elsevier
… ambrisentan at Columbia University's Pulmonary Hypertension Center from January 1, 2007, to August 1, 2008. Effects of ambrisentan … patients with ES, ambrisentan was safe and was …
Number of citations: 133 www.sciencedirect.com
G Raghu, J Behr, KK Brown, JJ Egan… - Annals of internal …, 2013 - acpjournals.org
… Although it was hoped that treatment with ambrisentan would prevent or decrease the rate of disease progression, the results of this study indicate that ambrisentan actually increases …
Number of citations: 556 www.acpjournals.org
N Galiè, JA Barberà, AE Frost… - … England Journal of …, 2015 - Mass Medical Soc
… initial combination therapy with 10 mg of ambrisentan plus 40 mg of tadalafil (combination-therapy group), 10 mg of ambrisentan plus placebo (ambrisentan-monotherapy group), or 40 …
Number of citations: 126 www.nejm.org

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